

Application Notes and Protocols for A2764 Dihydrochloride in Patch-Clamp Electrophysiology

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Compound of Interest		
Compound Name:	A2764 dihydrochloride	
Cat. No.:	B3018551	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2764 dihydrochloride is a notable pharmacological agent utilized in the study of ion channels. Its experimental application, particularly in the field of electrophysiology, provides critical insights into cellular signaling and ion flux. Patch-clamp electrophysiology is a powerful technique that allows for the real-time measurement of ionic currents through single or populations of ion channels. This document provides a detailed experimental protocol for the application of **A2764 dihydrochloride** in whole-cell patch-clamp recordings, primarily focusing on its effects as a P2X7 receptor antagonist.

The P2X7 receptor is an ATP-gated ion channel expressed in a variety of cell types, including immune cells, neurons, and glia.[1][2] Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[2] This ion flux initiates a cascade of downstream signaling events. Due to its role in inflammation and cellular death, the P2X7 receptor is a significant target for drug development. [3]

This protocol is designed to be a comprehensive guide for researchers employing **A2764 dihydrochloride** to investigate P2X7 receptor function. While specific parameters may require



optimization for different cell types and experimental setups, this document provides a robust starting point based on established methodologies for other selective P2X7 antagonists.

Quantitative Data Summary

The following table summarizes key quantitative data for P2X7 receptor antagonists, which can serve as a reference for designing experiments with **A2764 dihydrochloride**. Note that the IC₅₀ for **A2764 dihydrochloride** in a patch-clamp assay for the P2X7 receptor is not readily available in the public domain and should be determined empirically. The provided data for related compounds offers a starting point for concentration-response studies.

Compoun d	Target Receptor	Cell Line	Agonist	Assay Type	IC ₅₀	Referenc e
A-438079	Human P2X7	1321N1 Astrocytom a	BzATP	Ca ²⁺ Influx	100 nM	[4]
A-438079	Rat P2X7	1321N1 Astrocytom a	BzATP	Ca ²⁺ Influx	321 nM	[5][6]
A-740003	Rat P2X7	N/A	BzATP	N/A	18 nM	[7]
A-740003	Human P2X7	N/A	BzATP	N/A	40 nM	[7]
AZ106061 20	Human & Rat P2X7	N/A	N/A	N/A	~10 nM	[7][8]
GP-25	Human P2X7	HEK-293	ATP	Dye Uptake	8.7 μΜ	[9]
GP-25	Rat P2X7	HEK-293	ATP	Dye Uptake	24.4 μΜ	[9]

Experimental Protocols Cell Preparation



This protocol is optimized for Human Embryonic Kidney (HEK293) cells stably expressing the P2X7 receptor. However, it can be adapted for other cell lines (e.g., 1321N1 astrocytoma cells, BV2 microglia) or primary cultured cells endogenously expressing the P2X7 receptor.[9][10][11]

Materials:

- HEK293 cells stably expressing the P2X7 receptor
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Geneticin (G418) or other appropriate selection antibiotic
- Poly-D-lysine coated glass coverslips
- 35 mm culture dishes

Procedure:

- Culture HEK293-P2X7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100
 μg/mL streptomycin, and an appropriate concentration of G418 to maintain selection
 pressure.
- Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
- For patch-clamp experiments, plate the cells onto poly-D-lysine coated glass coverslips in 35 mm culture dishes at a low density to allow for the isolation of single cells for recording.
- Allow the cells to adhere and grow for 24-48 hours before the experiment. The cells should be 50-70% confluent on the day of recording.

Solutions Preparation

a. Extracellular (Bath) Solution:



Component	Concentration (mM)
NaCl	147
KCI	2
CaCl ₂	2
MgCl ₂	1
HEPES	10
D-Glucose	13

Adjust pH to 7.4 with NaOH. The osmolarity should be adjusted to ~310 mOsm with sucrose if necessary.

b. Intracellular (Pipette) Solution:

Component	Concentration (mM)
KCI or K-Gluconate	145
MgCl ₂	2
HEPES	10
EGTA	10
Na ₂ -ATP	2
Na-GTP	0.3

Adjust pH to 7.2 with KOH. The osmolarity should be adjusted to ~290 mOsm with sucrose if necessary.

c. Drug Solutions:

 A2764 Dihydrochloride Stock Solution: Prepare a 10 mM stock solution of A2764 dihydrochloride in sterile, deionized water or DMSO. Store aliquots at -20°C.



- Agonist (ATP or BzATP) Stock Solution: Prepare a 100 mM stock solution of ATP or BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) in deionized water. Adjust the pH to 7.4 with NaOH. Store aliquots at -20°C.
- Working Solutions: On the day of the experiment, dilute the stock solutions of A2764 dihydrochloride and the agonist to the final desired concentrations in the extracellular solution. It is recommended to test a range of A2764 dihydrochloride concentrations (e.g., 10 nM to 10 μM) to determine the IC₅₀.

Whole-Cell Patch-Clamp Recording

Equipment:

- · Inverted microscope with DIC optics
- Patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA)
- Micromanipulator
- Perfusion system
- · Borosilicate glass capillaries
- · Pipette puller

Procedure:

- Place a coverslip with the cultured cells into the recording chamber on the microscope stage.
- Continuously perfuse the recording chamber with the extracellular solution at a rate of 1-2 mL/min.[12]
- Pull patch pipettes from borosilicate glass capillaries using a pipette puller. The pipette resistance should be 3-7 M Ω when filled with the intracellular solution.[13]
- Fill the patch pipette with the intracellular solution and mount it on the micromanipulator.



- Under visual guidance, approach a single, healthy-looking cell with the tip of the patch pipette.
- Apply slight positive pressure to the pipette to keep the tip clean.
- Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (G Ω seal). A seal resistance of >1 G Ω is required for stable recordings.
- After achieving a $G\Omega$ seal, apply a brief pulse of gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- Set the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV.[10]
- Allow the cell to stabilize for a few minutes, during which the intracellular solution will equilibrate with the cell's cytoplasm.
- Baseline Recording: Record the baseline current in the absence of any agonist.
- Agonist Application: Apply the P2X7 receptor agonist (e.g., 1 mM ATP or 100 μM BzATP) via the perfusion system and record the inward current.[14]
- Antagonist Application: To test the effect of A2764 dihydrochloride, pre-incubate the cell
 with the desired concentration of A2764 dihydrochloride for 2-5 minutes before co-applying
 it with the agonist.
- Data Acquisition: Record the current responses using appropriate data acquisition software.
- Washout: After recording the response in the presence of the antagonist, wash the cell with the extracellular solution to observe any reversal of the inhibition.

Data Analysis

- Measure the peak amplitude of the inward current elicited by the agonist in the absence and presence of different concentrations of A2764 dihydrochloride.
- Calculate the percentage of inhibition for each concentration of the antagonist.



- Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a concentration-response curve.
- Fit the concentration-response curve with a sigmoidal dose-response equation to determine the IC₅₀ value of **A2764 dihydrochloride**.

Visualizations P2X7 Receptor Signaling Pathway

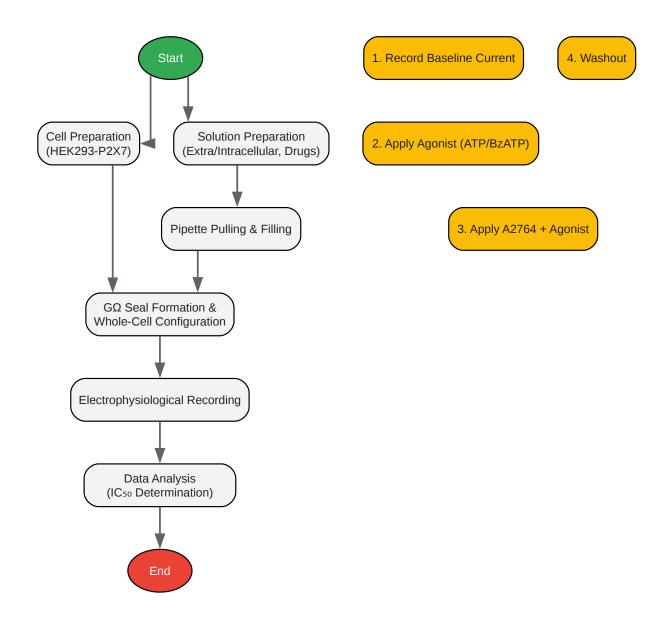


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Caption: P2X7 receptor signaling pathway and the inhibitory action of A2764 dihydrochloride.

Experimental Workflow for Patch-Clamp Analysis





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Methodological & Application





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